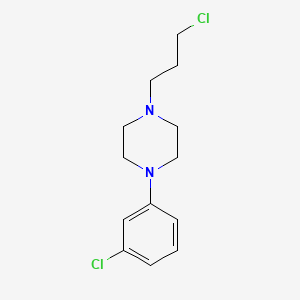
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
Cat. No. B1345525
Key on ui cas rn:
39577-43-0
M. Wt: 273.2 g/mol
InChI Key: NDQKGEFMUGSRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04252806
Procedure details


To a solution fo 7.36 g. (0.184 mole) of sodium hydroxide in 75 ml. of water and 75 ml. of acetone there is added 17.16 g. (0.074 mole) of 1-(3-chlorophenyl)piperazine hydrochloride and 11.59 g. (0.074 mole) of 1-bromo-3-chloropropane, and the resulting mixture is stirred at 27° for 18 hrs. The organic layer is then separated and concentrated to an oil under reduced pressure. The oil is treated with hot (85°) 6 N HCl until solution is complete, and the resulting solution is filtered and stored at 5° for 18 hrs. The precipitate which forms is collected on a filter to afford 17.52 g. (87%) of the hydrochloride salt of the product, m.p. 198°-200°. Concentration of the mother liquor under reduced pressure and recrystallization of the residue from water affords an additional 1.82 g (9%) of product, m.p. 196°-198°.


Quantity
0.074 mol
Type
reactant
Reaction Step Three


[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Name
Yield
9%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].O.Cl.[Cl:5][C:6]1[CH:7]=[C:8]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)[CH:9]=[CH:10][CH:11]=1.Br[CH2:19][CH2:20][CH2:21][Cl:22]>CC(C)=O>[Cl:5][C:6]1[CH:7]=[C:8]([N:12]2[CH2:17][CH2:16][N:15]([CH2:19][CH2:20][CH2:21][Cl:22])[CH2:14][CH2:13]2)[CH:9]=[CH:10][CH:11]=1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.184 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0.074 mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC=1C=C(C=CC1)N1CCNCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0.074 mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCl
|
Step Five
[Compound]
|
Name
|
hydrochloride salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is then separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an oil under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The oil is treated with hot (85°) 6 N HCl until solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting solution is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate which forms is collected on
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford 17.52 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Concentration of the mother liquor under reduced pressure and recrystallization of the residue from water
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1)N1CCN(CC1)CCCCl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.82 g | |
| YIELD: PERCENTYIELD | 9% | |
| YIELD: CALCULATEDPERCENTYIELD | 9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
